Ethyl N-tosylbenzimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-tosylbenzimidate is an organic compound with the molecular formula C16H17NO3S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-tosylbenzimidate can be synthesized through the reaction of ethyl benzimidate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-tosylbenzimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new benzimidazole derivative with an amine substituent.
Scientific Research Applications
Ethyl N-tosylbenzimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of benzimidazole, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl N-tosylbenzimidate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Ethyl N-tosylbenzimidate can be compared with other benzimidazole derivatives such as:
- Ethyl N-phenylbenzimidate
- Ethyl N-tosylacetimidate
- This compound derivatives with various substituents
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the tosyl group, which imparts specific reactivity and stability.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable intermediate in the synthesis of complex molecules, and its potential biological activities continue to be a subject of research. Understanding its preparation, reactions, and applications can provide insights into its role in various scientific and industrial fields.
Properties
Molecular Formula |
C16H17NO3S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl (E)-N-(4-methylphenyl)sulfonylbenzenecarboximidate |
InChI |
InChI=1S/C16H17NO3S/c1-3-20-16(14-7-5-4-6-8-14)17-21(18,19)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3/b17-16+ |
InChI Key |
DSVAWZOKMGKFSH-WUKNDPDISA-N |
Isomeric SMILES |
CCO/C(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.